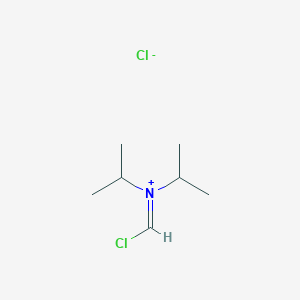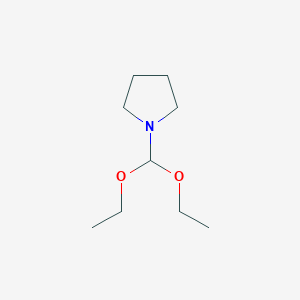
1-(Diethoxymethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethoxymethyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a diethoxymethyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidines are known for their versatility in medicinal chemistry and are often used as building blocks in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diethoxymethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with diethoxymethane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the diethoxymethyl group on the nitrogen atom of the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethoxymethyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
1-(Diethoxymethyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Diethoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The diethoxymethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrrolidine ring provides structural rigidity, which is crucial for maintaining the compound’s bioactive conformation.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, lacking the diethoxymethyl group.
N-Methylpyrrolidine: A methyl group replaces the diethoxymethyl group.
N-Ethylpyrrolidine: An ethyl group replaces the diethoxymethyl group.
Uniqueness: 1-(Diethoxymethyl)pyrrolidine is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and drug discovery.
Properties
CAS No. |
51752-62-6 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-(diethoxymethyl)pyrrolidine |
InChI |
InChI=1S/C9H19NO2/c1-3-11-9(12-4-2)10-7-5-6-8-10/h9H,3-8H2,1-2H3 |
InChI Key |
IRMGCRFXRJKBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(N1CCCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


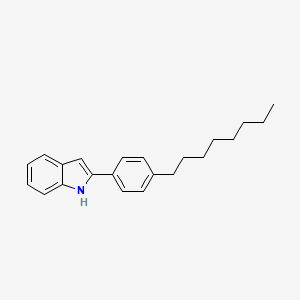

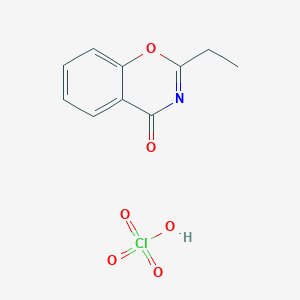
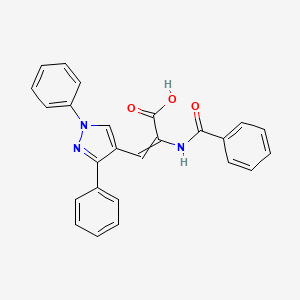
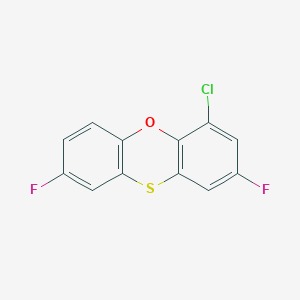
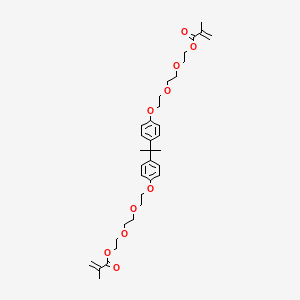
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
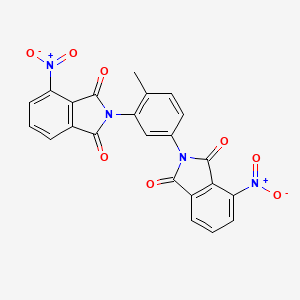
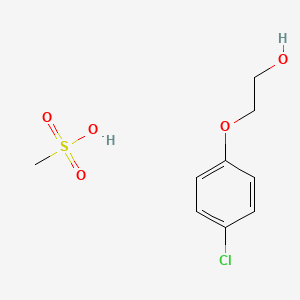
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)

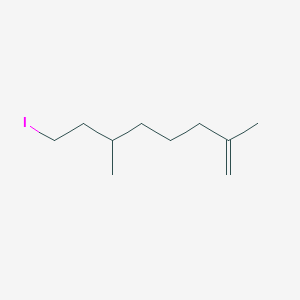
![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)
